molecular formula C20H36O B12911749 2,5-Dioctylfuran CAS No. 128912-40-3

2,5-Dioctylfuran

Cat. No.: B12911749
CAS No.: 128912-40-3
M. Wt: 292.5 g/mol
InChI Key: RQMAMZPIQKZKEZ-UHFFFAOYSA-N
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Description

2,5-Dioctylfuran is a furan-based organic compound characterized by two octyl chains at the 2 and 5 positions of the furan ring. This specific alkyl substitution is of significant interest in advanced material science, particularly in the development of organic semiconductors and conductive polymers. The extended octyl chains can enhance the compound's solubility in organic solvents and influence its molecular packing and solid-state properties, making it a valuable building block for novel organic electronic devices. As a furan derivative, its heterocyclic structure provides a potential site for further functionalization and metal coordination. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant scientific literature for specific application protocols and handling procedures.

Properties

CAS No.

128912-40-3

Molecular Formula

C20H36O

Molecular Weight

292.5 g/mol

IUPAC Name

2,5-dioctylfuran

InChI

InChI=1S/C20H36O/c1-3-5-7-9-11-13-15-19-17-18-20(21-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

RQMAMZPIQKZKEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(O1)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dioctylfuran can be synthesized through several methods. One common approach involves the reaction of furan with octyl halides in the presence of a base, such as sodium hydride, to form the desired product. Another method involves the use of Grignard reagents, where furan is reacted with octyl magnesium bromide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Hydrogenation of Furan Derivatives

The hydrogenation of furan derivatives like 2,5-Dimethylfuran typically involves the conversion of the furan ring into a saturated compound. For 2,5-Dimethylfuran , this process can yield 2,5-Dimethyltetrahydrofuran . Catalysts such as nickel and cobalt are commonly used for such reactions .

Oxidation Reactions

Oxidation reactions of furan derivatives can produce a variety of products, including aldehydes and acids. For instance, the ozonolysis of 2,5-Dimethylfuran yields products like formaldehyde, methyl glyoxal, and acetic acid .

Potential Reactions for 2,5-Dioctylfuran

Given the lack of specific data on This compound , it is reasonable to hypothesize that it might undergo similar reactions to other furan derivatives. These could include:

  • Hydrogenation : Conversion of the furan ring to a saturated compound.

  • Oxidation : Production of aldehydes or acids through ozonolysis or other oxidative processes.

  • Substitution Reactions : Potential for alkyl group modifications.

Future Research Directions

To explore the chemical reactions of This compound , researchers could focus on:

  • Catalytic Hydrogenation : Investigating the use of different catalysts to saturate the furan ring.

  • Oxidative Processes : Studying the products and conditions for ozonolysis or other oxidation reactions.

  • Substitution Chemistry : Examining the potential for modifying the alkyl groups attached to the furan ring.

Mechanism of Action

The mechanism of action of 2,5-Dioctylfuran involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to undergo chemical reactions that modify its structure and function. For example, its oxidation can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Data Tables: Comparative Properties

Table 1. Molecular and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³, 293.15 K) Refractive Index (293.15 K)
2,5-Dimethylfuran C₆H₈O 96.13 0.89 1.44
2,5-Diphenylfuran C₁₆H₁₀O 218.25 N/A N/A
2,5-Dihydro-2,5-dimethoxyfuran C₆H₁₀O₃ 130.14 N/A N/A
Table 2. Thermodynamic Behavior in Binary Mixtures (Excess Molar Volume, Vᴱ)
Mixture Temperature Range (K) Vᴱ (cm³/mol) Dominant Interactions
2,5-DMF + 1-butanol 293.15–323.15 Positive Dipole-induced dipole, steric hindrance
2,5-DMF + 2-butanol 293.15–323.15 Positive Similar to 1-butanol, weaker H-bonding
2,5-DMF + MIBK 293.15–323.15 Negative Strong dipole-dipole interactions

Molecular Interactions and Structural Insights

  • Positive Vᴱ: Observed in alcohol mixtures (e.g., 1-butanol + 2,5-DMF), indicating disruption of alcohol self-association and steric effects .
  • Negative Vᴱ : In ketone mixtures (e.g., MIBK + 2,5-DMF), suggests strong intermolecular forces surpassing ideal behavior .
  • Steric Effects: Bulky octyl or phenyl substituents (noted in other derivatives) reduce packing efficiency, increasing Vᴱ .

Q & A

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

  • Potential causes include solvent effects, conformational flexibility, or inaccuracies in computational models. Re-run simulations with explicit solvent models (e.g., PCM) and compare with experimental data in identical solvents. For dynamic systems (e.g., rotamers), use variable-temperature NMR to assess conformational equilibria .

Q. Notes

  • For reproducibility, document all experimental parameters (e.g., NMR spectrometer frequency, GC column type) in supplementary materials .
  • Prioritize peer-reviewed journals (e.g., Tetrahedron Letters) and institutional reports (e.g., NIST) for authoritative data .

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